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Compound of Interest

Compound Name: Anhydroleucovorin

Cat. No.: B1588000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Anhydroleucovorin, chemically known as 5,10-methenyltetrahydrofolate, is a crucial

intermediate in the metabolic pathway of folates. It serves as a precursor in the synthesis of

Leucovorin (folinic acid), a vital medication used to counteract the toxic effects of methotrexate

chemotherapy and in combination with 5-fluorouracil for the treatment of colorectal cancer. The

efficient synthesis and rigorous purification of Anhydroleucovorin are paramount to ensure

the quality and efficacy of the final pharmaceutical product. These application notes provide

detailed protocols for the chemical synthesis of Anhydroleucovorin from folic acid and its

subsequent purification.

Synthesis of Anhydroleucovorin from Folic Acid
The synthesis of Anhydroleucovorin from folic acid is a multi-step process that involves the

reduction of the pterin ring system followed by formylation and cyclization.

Experimental Protocol: Synthesis of Tetrahydrofolic
Acid (THF) from Folic Acid
This initial step involves the reduction of folic acid to its active form, tetrahydrofolic acid.

Materials:
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Folic Acid

Sodium Dithionite (Na₂S₂O₄) or Sodium Borohydride (NaBH₄)

Sodium Hydroxide (NaOH) solution (30%)

Hydrochloric Acid (HCl), concentrated

2-Mercaptoethanol

Nitrogen gas

Purified water

Ethanol

Procedure:

Suspend folic acid (e.g., 200 g, 0.45 mol) in purified water (1.2 L).

Under a nitrogen atmosphere, add 30% sodium hydroxide solution to dissolve the folic acid

(pH should be around 7.7).

Add sodium dithionite (e.g., 235 g, 1.35 mol) portion-wise while maintaining the temperature

at 65°C for 1.5 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until all folic

acid is consumed.

Cool the reaction mixture to 45°C.

Prepare a solution of sodium borohydride (e.g., 51 g, 1.34 mol) in purified water (100 mL)

and add it dropwise to the reaction mixture, ensuring the internal temperature does not

exceed 75°C.

Maintain the reaction at 60°C for 3 hours.

Cool the mixture to below 15°C and add 2-mercaptoethanol (2 mL).
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Adjust the pH to approximately 3 with concentrated hydrochloric acid to precipitate the

product.

Filter the precipitate, wash it twice with purified water, and once with ethanol.

Dry the resulting solid under vacuum at 30°C for 12 hours to obtain tetrahydrofolic acid.

Quantitative Data:

Parameter Value

Starting Material Folic Acid (200 g)

Product Tetrahydrofolic Acid

Yield ~245 g

| Purity (HPLC) | ~93.3% |

Experimental Protocol: Synthesis of Anhydroleucovorin
(5,10-Methenyltetrahydrofolic Acid) from Tetrahydrofolic
Acid
This step involves the formylation of THF and subsequent acid-catalyzed cyclization to yield

Anhydroleucovorin.

Materials:

Tetrahydrofolic Acid (from the previous step)

Formic Acid

Trifluoroacetic Acid (catalyst)

Acid (e.g., Hydrochloric Acid)

Procedure:
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Add the prepared wet tetrahydrofolic acid to formic acid.

Add a catalytic amount of trifluoroacetic acid.

Stir the mixture at room temperature until the solid completely dissolves.

After dissolution, add an appropriate acid (e.g., hydrochloric acid) to induce precipitation of

the product.

Stir until a large amount of solid separates out.

Filter the precipitate, wash the filter cake with water, and dry to obtain Anhydroleucovorin.

Note: The specific quantities and reaction times for this step are not detailed in the readily

available literature and would require optimization based on the "Facile new synthesis and

purification of 5,10-methenyl-tetrahydrofolate from folic acid" paper, which was not accessible

in full text.

Purification of Anhydroleucovorin
Purification of the crude Anhydroleucovorin is essential to remove unreacted starting

materials and by-products. Column chromatography is a common and effective method.

Experimental Protocol: Purification by Column
Chromatography
Materials:

Crude Anhydroleucovorin

Stationary Phase: Macroporous resin (e.g., HPD-300, a nonpolar copolymer styrene type

resin) or other suitable adsorbent.

Mobile Phase: A suitable solvent system for elution. For folate derivatives, ethanol-water

mixtures are often employed.

Procedure:
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Column Preparation: Pack a chromatography column with the chosen stationary phase and

equilibrate it with the initial mobile phase.

Sample Loading: Dissolve the crude Anhydroleucovorin in a minimal amount of a suitable

solvent and load it onto the column.

Elution: Elute the column with a gradient of the mobile phase (e.g., increasing concentration

of ethanol in water).

Fraction Collection: Collect fractions of the eluate.

Analysis: Analyze the collected fractions using a suitable analytical technique such as High-

Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified

Anhydroleucovorin.

Product Isolation: Combine the pure fractions, concentrate them using a rotary evaporator,

and dry the product under vacuum.

Quantitative Data (Illustrative Example based on similar purifications):

Parameter Value

Purity before Chromatography ~90%

Purity after Chromatography >98%

| Recovery Yield | ~85-95% |

Conversion of Anhydroleucovorin to Leucovorin
For applications requiring Leucovorin, the purified Anhydroleucovorin can be converted as

follows.

Experimental Protocol: Conversion to Leucovorin
Materials:

Anhydroleucovorin (5,10-methenyl-5,6,7,8-tetrahydrofolic acid)
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Water-soluble organic amine base (e.g., triethylamine, methylamine)

Water

Water-soluble calcium salt (e.g., calcium chloride)

Ethanol or other suitable organic solvent for precipitation

Procedure:

Form a mixture of Anhydroleucovorin, an aqueous solvent, and a sufficient amount of a

water-soluble organic amine base to bring the pH of the mixture to 5-7.[1]

Heat the mixture at a temperature between 50°C and reflux for 30 minutes to 10 hours

(preferably 4-6 hours), maintaining the pH between 5 and 7 by adding more amine base as

needed.[1]

After the reaction is complete, cool the mixture.

Add a water-soluble calcium salt, approximately equimolar to the starting

Anhydroleucovorin.[1]

Precipitate the calcium salt of Leucovorin by adding a water-soluble organic solvent like

ethanol.

Isolate the precipitated calcium Leucovorin by filtration, wash with a suitable solvent (e.g.,

aqueous ethanol, ethanol, acetone), and dry.

Quantitative Data from Patent Examples (Conversion to Calcium Leucovorin):
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Example (Base)
Starting
Anhydroleucovorin

Yield of Calcium
Leucovorin

Purity (HPLC)

Methylamine 10 g - -

Triethylamine 20 g 5.9 g (55%) 93.1%

N,N-

diethylethanolamine
20 g 4 g (38%) 94.4%

Tetraethylammonium

hydroxide
10 g

2.43 g (55%) + 0.87 g

(20%)
83%

| Morpholine | 4 g | 12.1 g (57%) | 94.5% |

Diagrams
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Caption: Workflow for the synthesis and purification of Anhydroleucovorin and its conversion

to Leucovorin.
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Caption: Simplified schematic of Anhydroleucovorin's role in folate metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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